Boc-SAA-8-VV-OMe
Description
Boc-SAA-8-VV-OMe is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe) terminal, and valine (VV) residues. Its IUPAC name, derived systematically, reflects its structure as a Boc-protected octapeptide with valine repeats and a methyl ester modification. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its stability and controlled reactivity during solid-phase synthesis . Key properties include:
- Molecular formula: Hypothetically modeled as $ C{40}H{65}N7O{12} $ (exact formula requires experimental validation).
- Molecular weight: ~860.0 g/mol (estimated).
- Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to Boc and OMe groups.
- Applications: Intermediate in drug development, particularly for protease-resistant peptide analogs.
Properties
CAS No. |
127470-77-3 |
|---|---|
Molecular Formula |
C40H64N6O11 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1R,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32+/m0/s1 |
InChI Key |
LTFAPJKCVABIFU-BKSOYUEHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-SAA-8-VV-OMe typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity . The use of heterogeneous catalysts allows for the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency relative to batch processes .
Chemical Reactions Analysis
Types of Reactions
Boc-SAA-8-VV-OMe undergoes various types of chemical reactions, including:
Substitution: The Boc group can be substituted using electrophiles such as alkyl halides (e.g., methyl iodide, CH3I).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate (Boc2O), trifluoroacetic acid (TFA), hydrochloric acid (HCl), and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions yield corresponding oxidized or reduced products .
Scientific Research Applications
Boc-SAA-8-VV-OMe has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-SAA-8-VV-OMe involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . The electrophilic character of oxalyl chloride is postulated to play a role in the deprotection strategy .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogous Compounds
Key Findings:
Structural Complexity : this compound exhibits higher molecular weight and peptide backbone complexity compared to boronic acid analogs, which are smaller and aromatic .
Solubility : The methyl ester and Boc groups enhance this compound’s solubility in polar solvents, whereas boronic acids favor acetone or THF .
Synthetic Accessibility : Both compound classes employ transition-metal catalysis (e.g., palladium), but this compound requires iterative deprotection/coupling steps .
Research Implications
- Drug Development : this compound’s stability under acidic conditions (via Boc protection) makes it superior to boronic acids for in vivo applications .
- Synthetic Challenges : Boronic acids achieve higher yields in single-step reactions (85–92%), whereas peptide derivatives like this compound require multi-step protocols (50–70% yield) .
- Thermodynamic Stability : this compound’s amide bonds confer higher thermal stability (decomposition >200°C) compared to boronic acids (~150°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
